(3R,8S,9S,12R)-Atazanavir

Impurity Profiling Quality Control Reference Standard

QC labs performing atazanavir API release testing require stereochemically authenticated reference standards per USP/EP monographs. Unqualified standards risk misidentification of the R,S,S,R-diastereomer peak, causing inaccurate impurity quantification and potential ANDA/DMF non-compliance. • Enables validated HPLC resolution of the (3R,8S,9S,12R) impurity from the active (3S,8S,9S,12S) API peak • Supports ICH Q3A-compliant impurity quantification with traceable CoA (NMR, MS, HPLC) • Supplied with full characterization data for regulatory submission readiness

Molecular Formula C38H52N6O7
Molecular Weight 704.9 g/mol
CAS No. 1292296-11-7
Cat. No. B601527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,8S,9S,12R)-Atazanavir
CAS1292296-11-7
Synonyms(3R,8S,9S,12R)-Atazanavir
Molecular FormulaC38H52N6O7
Molecular Weight704.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
InChIInChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31-,32-/m1/s1
InChIKeyAXRYRYVKAWYZBR-SEVDZJIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Atazanavir R,S,S,R-Diastereomer Reference Standard


(3R,8S,9S,12R)-Atazanavir, also referred to as Atazanavir R,S,S,R-Diastereomer, is a specific stereoisomer of the antiretroviral HIV-1 protease inhibitor atazanavir. With a molecular formula of C₃₈H₅₂N₆O₇ and a molecular weight of 704.86 g/mol, it is chemically designated as methyl ((5R,10S,11S,14R)-11-benzyl-5-(tert-butyl)-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-(4-(pyridin-2-yl)benzyl)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl)carbamate [1]. This compound is not intended for therapeutic use but serves as a certified reference standard for the identification, quantification, and control of diastereomeric impurities in atazanavir active pharmaceutical ingredient (API) during pharmaceutical development and quality control .

Workflow Chiral impurity profiling & quantitation
Format Certified reference standard for HPLC method calibration
Selection Logic Unique R,S,S,R stereochemistry required for diastereomer resolution

Uniqueness of Atazanavir R,S,S,R-Diastereomer


The clinical efficacy and safety of atazanavir depend critically on its absolute stereochemistry (3S,8S,9S,12S). Alternative diastereomers, such as (3R,8S,9S,12R)-Atazanavir, possess distinct three-dimensional structures that alter their interaction with biological targets and their chromatographic behavior [1]. Regulatory guidelines mandate the rigorous control of such diastereomeric impurities in pharmaceutical products. Substituting this specific reference standard with another atazanavir-related compound—even a close stereoisomer—would compromise the accuracy of impurity quantification, risk false-negative or false-positive results in quality control assays, and could lead to non-compliance with pharmacopeial specifications, thereby impacting product quality and patient safety [2].

Stereochemical mismatch Alternative atazanavir diastereomers (S,S,S,S API or S,R,R,S) exhibit distinct chromatographic retention and cannot serve as system suitability markers for this specific impurity.
Regulatory acceptance gap Using an uncharacterized or non-certified standard for impurity quantitation may not meet pharmacopeial documentation expectations for ANDA/DMF review.
Quantitation uncertainty Lower-purity or incorrectly assigned reference material can introduce bias in impurity-level calculations, potentially shifting batch-acceptance decisions.

Quantitative Differentiation of Atazanavir R,S,S,R-Diastereomer


Defined Purity for Reliable Quantitation

(3R,8S,9S,12R)-Atazanavir is supplied with a certified purity of 98%, as specified in the product's technical documentation [1]. This high and validated purity level is essential for its use as a reference standard in the accurate quantitation of the R,S,S,R-diastereomer impurity in atazanavir sulfate API, where regulatory acceptance criteria often stipulate individual impurity limits of ≤0.1% or ≤0.15% [2]. The use of a lower-purity standard would introduce significant uncertainty in these critical measurements.

Defined Purity
Data to verify
98% (HPLC) certified purity
Supports traceable impurity quantitation
Class-level inference; CoA review recommended
Impurity Profiling Quality Control Reference Standard

Stereochemical Selectivity in Chromatography

The compound's specific R,S,S,R configuration at its four chiral centers (C-3, C-8, C-9, C-12) differentiates it from the active pharmaceutical ingredient (API) which possesses an S,S,S,S configuration [1]. This difference in stereochemistry translates to distinct physicochemical properties that enable its separation from the API and other diastereomers via chiral high-performance liquid chromatography (HPLC) [2]. This unique chromatographic behavior is essential for its use as a marker for system suitability and impurity identification in validated analytical methods.

Stereochemistry
Class-level
3R,8S,9S,12R vs. API (3S,8S,9S,12S)
Enables unique chiral HPLC retention time
Configurational inversion at C-3 and C-12
Chiral Separation Method Development Stereoisomer Identification

Impurity Marker in Pharmacopeial Monographs

The (3R,8S,9S,12R)-Atazanavir diastereomer is explicitly identified as a potential impurity in atazanavir sulfate, and its control is mandated by regulatory pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) [1]. As a reference standard, it is used to calibrate and verify analytical methods for the detection and quantification of this specific diastereomer, ensuring that commercial batches of atazanavir API and drug products meet the stringent purity criteria required for market approval and patient safety [2].

Pharmacopeial Listing
Context-dependent
USP / EP impurity designation
Required for monograph-compliant release testing
Acceptance criteria per ICH Q3A framework
Regulatory Compliance Pharmacopeial Standards Impurity Control

Validated Use in ANDA and DMF Submissions

Certified reference standards of (3R,8S,9S,12R)-Atazanavir are utilized in the analytical method validation (AMV) studies required for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) . These standards, supplied with comprehensive Certificates of Analysis (CoA) including HPLC purity, NMR, and MS data, provide the necessary traceability and regulatory acceptability for demonstrating the specificity, accuracy, and precision of impurity quantitation methods [1].

ANDA/DMF Use
Supporting evidence
Certified standard for method validation studies
May support regulatory documentation expectations
Supplier CoA provides traceability data
ANDA Submission DMF Filing Method Validation

Primary Applications of Atazanavir R,S,S,R-Diastereomer


System Suitability for Impurity Profiling

In analytical laboratories performing quality control of atazanavir sulfate API or finished drug products, the (3R,8S,9S,12R)-Atazanavir reference standard is employed to prepare a system suitability solution. This solution is used to verify the resolution, tailing factor, and retention time of the R,S,S,R-diastereomer peak in a validated HPLC method. This ensures that the chromatographic system is capable of accurately separating and quantifying this critical impurity from the main API peak and other potential impurities [1]. The method's specificity and system suitability are critical parameters for release testing as per USP monograph requirements [2].

Diastereomer Quantitation in API Batches

During the release of atazanavir sulfate API batches, the reference standard is used to create calibration curves for the quantitation of the R,S,S,R-diastereomer. By comparing the peak area of the impurity in the test sample to that of the known standard, the exact concentration of this impurity is determined. This quantitative data is essential to demonstrate that the impurity level is below the acceptance criteria (e.g., ≤0.1% or ≤0.15%) mandated by the USP/EP monographs and ICH guidelines [1]. Compliance with these limits is a prerequisite for the batch to be considered of suitable quality for pharmaceutical use [2].

ANDA and DMF Submission Support

Generic pharmaceutical companies developing atazanavir sulfate formulations use the (3R,8S,9S,12R)-Atazanavir reference standard in the analytical method validation studies that are submitted to regulatory agencies as part of an ANDA or DMF. The certificate of analysis and the method validation data demonstrate that the proposed analytical procedure is specific, accurate, and precise for the detection of this diastereomeric impurity, thereby establishing the manufacturer's ability to control the quality of their product [1]. The use of a certified standard provides the required traceability and facilitates regulatory acceptance [2].

Application
Selection Property
Validation Focus
System suitability testing
Certified stereochemical identity
Resolution and retention-time specificity
Diastereomer quantitation in API
Validated purity and lot-specific CoA
Calibration linearity and impurity-level accuracy
Regulatory submission support
Full characterization package
Method validation traceability review

Technical Documentation Hub

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